![molecular formula C11H13N3O2S B13839905 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry and its unique structural properties. Thienopyridines are known for their diverse biological activities, making them valuable in the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thienopyridine structure . The reaction conditions often include heating in solvents such as formic acid or xylene, and the use of catalysts like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hypochlorite in solvents like dichloromethane or ethanol.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like triethylamine.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide is believed to involve the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 8 (CDK8), which plays a role in regulating gene expression and cell cycle progression . The compound’s interaction with molecular targets and pathways can lead to various biological effects, including anti-proliferative and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,2-d]pyrimidines: Another class of thienopyridine derivatives with diverse biological activities.
Uniqueness
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK8 and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H13N3O2S |
|---|---|
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
3-amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2S/c1-5(2)16-6-3-4-14-11-7(6)8(12)9(17-11)10(13)15/h3-5H,12H2,1-2H3,(H2,13,15) |
InChI-Schlüssel |
YWLMDGSTQYAULA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


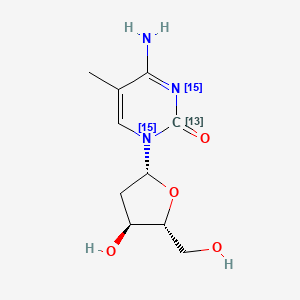
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

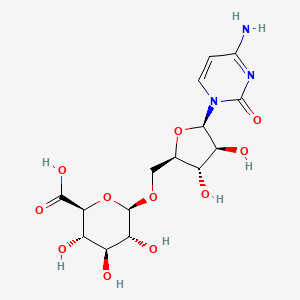
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
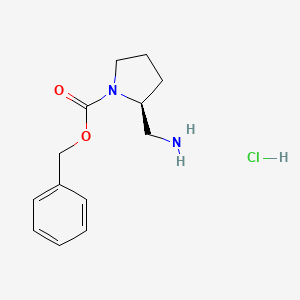

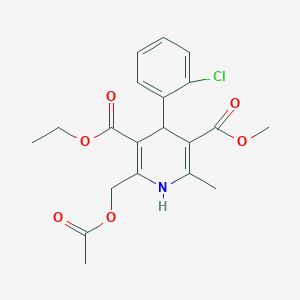


![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
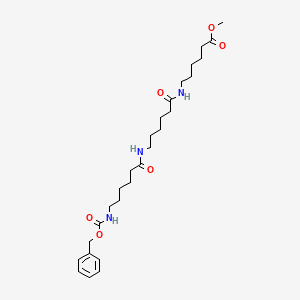
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
